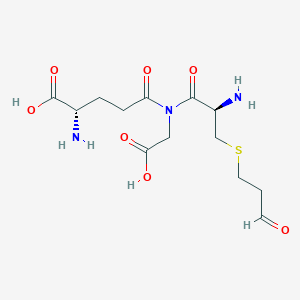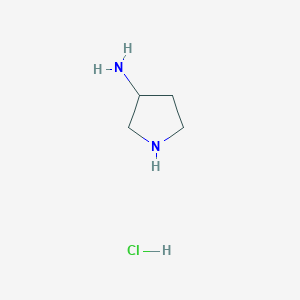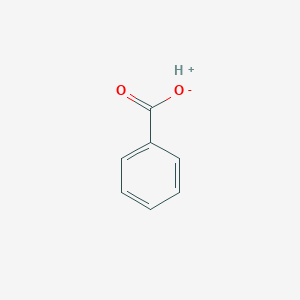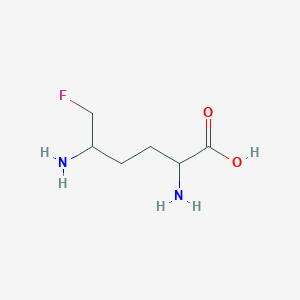
4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one (HMN) is a naturally occurring compound that is found in various plant species. HMN has been studied extensively in recent years due to its potential applications in the fields of medicine, agriculture, and biotechnology.
Applications De Recherche Scientifique
Synthesis of 1,8-Naphthyridines
The synthesis of 1,8-naphthyridines has been a topic of significant interest in recent years . Various methods have been developed, including multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H .
Anticancer Activity
1,8-Naphthyridine derivatives have shown promising anticancer activity. For instance, a series of novel 2,7-dimethyl-1,8-naphthyridine derivatives substituted with Mannich bases, N-β-glycosides, Schiff’s bases, pyrazolone, and S-alkylated derivatives have been synthesized and evaluated for their HepG2 cell growth inhibition . Among these, compound 8b showed the highest inhibition activity against HepG2 cell line .
Ligands in Coordination Chemistry
1,8-Naphthyridines can act as ligands in coordination chemistry . They can bind to metal ions to form coordination compounds, which have potential applications in various fields, including catalysis, materials science, and medicinal chemistry .
Components of Light-Emitting Diodes
1,8-Naphthyridines have been used as components of light-emitting diodes . Their unique photochemical properties make them suitable for use in these devices, which have applications in displays, lighting, and optoelectronic devices .
Dye-Sensitized Solar Cells
1,8-Naphthyridines have been used in dye-sensitized solar cells . These solar cells are a type of photovoltaic cell that converts sunlight into electricity through the use of a dye that absorbs light and generates an electric current .
Molecular Sensors
1,8-Naphthyridines have been used as molecular sensors . They can detect the presence of specific molecules or ions, making them useful in various fields, including environmental monitoring, medical diagnostics, and industrial process control .
Propriétés
IUPAC Name |
4-hydroxy-7-methyl-1H-1,8-naphthyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-3-6-7(12)4-8(13)11-9(6)10-5/h2-4H,1H3,(H2,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIYAOXAGCGBLN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=CC(=O)N2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

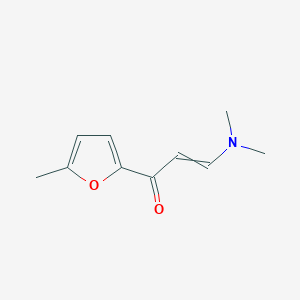

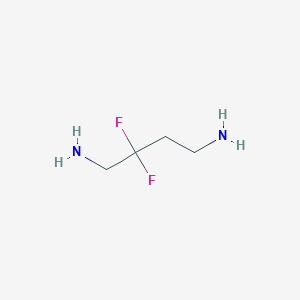
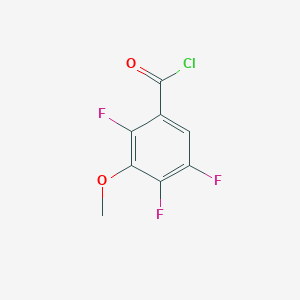
![4,5,16,17-Tetramethoxy-9-oxa-11-azapentacyclo[9.6.2.02,7.08,19.014,18]nonadeca-1(18),2,4,6,8(19),14,16-heptaen-10-one](/img/structure/B39462.png)
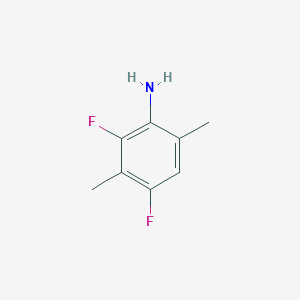
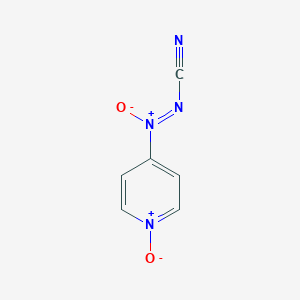
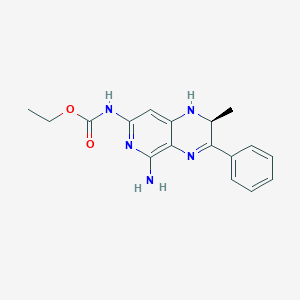
![(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester](/img/structure/B39474.png)
